N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide
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Overview
Description
N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide is an organic compound that features a benzamide core substituted with a 5-methylisoxazole ring and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide typically involves the following steps:
Formation of the 5-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the benzamide core: The 5-methylisoxazole ring is then coupled with a benzamide derivative using suitable reagents and catalysts.
Introduction of the methylthio group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and methylthio group may play crucial roles in binding to these targets and exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide: Similar structure but with a sulfonyl group instead of a methylthio group.
N-(5-methylisoxazol-3-yl)-3-(methylamino)benzamide: Similar structure but with a methylamino group instead of a methylthio group.
Uniqueness
N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-6-11(14-16-8)13-12(15)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPKXBLACSZBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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